molecular formula C15H17NO2S B6536677 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-26-1

4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536677
CAS No.: 1058491-26-1
M. Wt: 275.4 g/mol
InChI Key: ANFBJAFHOGHCTO-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring a propan-2-yloxy group at the 4-position of the benzamide core and a thiophen-3-ylmethyl substituent on the amide nitrogen. This compound belongs to a class of molecules that integrate aromatic, heterocyclic, and alkyloxy functionalities, which are pivotal in medicinal chemistry for modulating biological activity and pharmacokinetic properties. Its structural complexity, particularly the thiophene moiety and isopropoxy group, confers unique electronic and steric characteristics, making it a subject of interest in drug discovery and chemical biology .

Properties

IUPAC Name

4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11(2)18-14-5-3-13(4-6-14)15(17)16-9-12-7-8-19-10-12/h3-8,10-11H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFBJAFHOGHCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.

    Amidation Reaction: The 4-(propan-2-yloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with thiophen-3-ylmethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and benzamide core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Structural Features Key Differences Biological Implications
4-(Propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide Benzamide core, 4-isopropoxy, thiophen-3-ylmethyl Combines thiophene and isopropoxy groups Enhanced lipophilicity; potential CNS activity due to thiophene
N-(4-Ethylbenzyl)benzamide Benzamide core, 4-ethylbenzyl Lacks thiophene and isopropoxy groups Simpler structure with reduced metabolic stability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide Tetrahydrothiophene sulfone, isopropoxy Sulfone group increases polarity Altered solubility and target interactions
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide Thiazole ring, methylthio, methoxyphenyl Thiazole instead of thiophene; methylthio substituent Antimicrobial and anticancer activities
4-(2-Methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide Pyridine-thiophene hybrid, methoxyethoxy Methoxyethoxy enhances hydrophilicity Broader enzyme inhibition profile

Impact of Substituents on Physicochemical Properties

  • Thiophene vs. However, thiazole analogs often show higher metabolic stability due to reduced susceptibility to oxidative degradation .
  • Isopropoxy vs. Methoxyethoxy : The isopropoxy group in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, whereas methoxyethoxy substituents (logP ~1.8) improve aqueous solubility, as seen in ’s compound .

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